molecular formula C9H7BrF3NO3 B14022763 Ethyl 5-bromo-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate

Ethyl 5-bromo-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate

Cat. No.: B14022763
M. Wt: 314.06 g/mol
InChI Key: DGYDUNAZLXHMTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromo-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate is a chemical compound known for its unique structure and properties It belongs to the class of dihydropyridines, which are commonly used in various chemical and pharmaceutical applications

Preparation Methods

The synthesis of Ethyl 5-bromo-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate typically involves multi-step reactions. One common method includes the reaction of 5-bromo-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .

Chemical Reactions Analysis

Ethyl 5-bromo-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into dihydropyridine derivatives with different functional groups.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of diverse derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Scientific Research Applications

Ethyl 5-bromo-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Researchers study its effects on biological systems to understand its potential as a bioactive molecule.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Ethyl 5-bromo-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate can be compared with similar compounds such as:

    5-Bromo-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide: This compound has a carboxamide group instead of an ethyl ester, leading to different chemical properties and applications.

    5-Bromo-2-oxo-6-trifluoromethyl-1,2-dihydro-pyridine-3-carbonitrile:

Properties

Molecular Formula

C9H7BrF3NO3

Molecular Weight

314.06 g/mol

IUPAC Name

ethyl 5-bromo-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate

InChI

InChI=1S/C9H7BrF3NO3/c1-2-17-8(16)4-3-5(10)6(9(11,12)13)14-7(4)15/h3H,2H2,1H3,(H,14,15)

InChI Key

DGYDUNAZLXHMTD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(NC1=O)C(F)(F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.